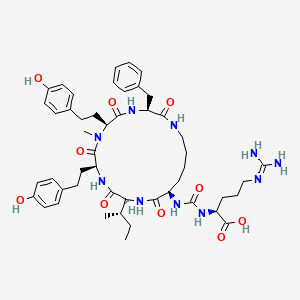
Oscillamide C
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Oscillamide C is a natural product found in Planktothrix rubescens, Planktothrix agardhii, and Planktothrix with data available.
Aplicaciones Científicas De Investigación
Biological Activities
Oscillamide C exhibits a range of biological activities that make it a candidate for further research in pharmacology and toxicology:
- Antimicrobial Activity : this compound has shown potential in inhibiting the growth of various microorganisms. Studies have demonstrated its efficacy against several strains of bacteria, suggesting its application as a natural antimicrobial agent .
- Enzyme Inhibition : Research indicates that this compound can inhibit specific enzymes such as proteases and phosphatases. This property is significant for developing therapeutic agents targeting diseases where these enzymes play a crucial role .
- Cytotoxicity : Some studies have reported cytotoxic effects of this compound on cancer cell lines, indicating its potential use in cancer therapy .
Applications in Environmental Science
The production of this compound by cyanobacteria raises concerns regarding its ecological impact:
- Toxin Monitoring : Given its classification as a cyanotoxin, this compound is monitored in water bodies to assess the health risks associated with cyanobacterial blooms. Studies have linked the presence of this compound to harmful algal blooms, necessitating regular environmental assessments .
- Biodiversity Studies : The distribution of this compound among different cyanobacterial species provides insights into microbial diversity and ecosystem dynamics. Understanding the ecological roles of these compounds can inform conservation strategies .
Case Studies
- Antimicrobial Efficacy : A study conducted on various strains of bacteria demonstrated that extracts containing this compound significantly inhibited bacterial growth compared to control groups. This suggests its potential use in developing natural preservatives or therapeutic agents against bacterial infections .
- Enzyme Inhibition Analysis : Research focused on the enzyme inhibition properties of this compound revealed that it effectively inhibits serine proteases involved in inflammatory processes. This finding points to its potential application in treating inflammatory diseases .
- Environmental Impact Assessment : A longitudinal study tracking cyanobacterial toxins over five years highlighted fluctuations in this compound concentrations correlating with environmental changes such as nutrient levels and temperature variations. This underscores the importance of monitoring such compounds for environmental health assessments .
Propiedades
Fórmula molecular |
C49H68N10O10 |
|---|---|
Peso molecular |
957.1 g/mol |
Nombre IUPAC |
(2S)-2-[[(3S,6S,9S,12S,15R)-3-benzyl-12-[(2S)-butan-2-yl]-6,9-bis[2-(4-hydroxyphenyl)ethyl]-7-methyl-2,5,8,11,14-pentaoxo-1,4,7,10,13-pentazacyclononadec-15-yl]carbamoylamino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C49H68N10O10/c1-4-30(2)41-45(65)54-37(25-19-31-15-21-34(60)22-16-31)46(66)59(3)40(26-20-32-17-23-35(61)24-18-32)44(64)55-39(29-33-11-6-5-7-12-33)42(62)52-27-9-8-13-36(43(63)58-41)56-49(69)57-38(47(67)68)14-10-28-53-48(50)51/h5-7,11-12,15-18,21-24,30,36-41,60-61H,4,8-10,13-14,19-20,25-29H2,1-3H3,(H,52,62)(H,54,65)(H,55,64)(H,58,63)(H,67,68)(H4,50,51,53)(H2,56,57,69)/t30-,36+,37-,38-,39-,40-,41-/m0/s1 |
Clave InChI |
TTWROJJNRKDVPJ-FVCPQTOGSA-N |
SMILES isomérico |
CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)NCCCC[C@H](C(=O)N1)NC(=O)N[C@@H](CCCN=C(N)N)C(=O)O)CC2=CC=CC=C2)CCC3=CC=C(C=C3)O)C)CCC4=CC=C(C=C4)O |
SMILES canónico |
CCC(C)C1C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NCCCCC(C(=O)N1)NC(=O)NC(CCCN=C(N)N)C(=O)O)CC2=CC=CC=C2)CCC3=CC=C(C=C3)O)C)CCC4=CC=C(C=C4)O |
Sinónimos |
oscillamide C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















